molecular formula C9H8FNO4 B1647753 Methyl 2-(4-fluoro-3-nitrophenyl)acetate CAS No. 226888-37-5

Methyl 2-(4-fluoro-3-nitrophenyl)acetate

Cat. No.: B1647753
CAS No.: 226888-37-5
M. Wt: 213.16 g/mol
InChI Key: XRTVFSTWEJOKNN-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-3-nitrophenyl)acetate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-fluoro-3-nitrophenyl)acetate can be synthesized through a multi-step process. One common method involves the nitration of 4-fluoroacetophenone to produce 4-fluoro-3-nitroacetophenone. This intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-fluoro-3-nitrophenyl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(4-fluoro-3-nitrophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is formed .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-fluoro-4-nitrophenyl)acetate: Similar structure but with different positions of the fluorine and nitro groups.

    Methyl 2-(4-chloro-3-nitrophenyl)acetate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 2-(4-fluoro-3-methylphenyl)acetate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 2-(4-fluoro-3-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(4-fluoro-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTVFSTWEJOKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226888-37-5
Record name methyl 2-(4-fluoro-3-nitrophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitrophenylacetic acid (31.0 g, 0.156 mol) was added to a mixture of concentrated sulfuric acid (1.6 ml) and methanol (160 ml) and the mixture was stirred for 3 days at room temperature. Most of the solvent was removed in vacuo and the residue was partitioned between diethyl ether and water. The organic phase was washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo to give methyl 4-fluoro-3-nitrophenylacetate (27.2 g) as a yellow oil.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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